molecular formula C14H10BrClO B1282821 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone CAS No. 613-34-3

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone

Cat. No.: B1282821
CAS No.: 613-34-3
M. Wt: 309.58 g/mol
InChI Key: VEZSDYKJTTXNDS-UHFFFAOYSA-N
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Description

2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone is a useful research compound. Its molecular formula is C14H10BrClO and its molecular weight is 309.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications of 2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone

Synthesis and Chemical Properties

  • Synthesis and Anxiolytic Activity : A study detailed a two-step synthesis process for a class of compounds structurally related to this compound, with a focus on their potential anxiolytic activity. The study emphasized the versatility of the compound's molecular framework for synthesizing derivatives with anxiolytic properties (Liszkiewicz et al., 2006).

  • Enantiomerically Pure Derivatives Synthesis : Research discussed a 7-step synthesis procedure for creating enantiomerically pure derivatives of a compound closely related to this compound. The study highlighted the synthesis's scalability and its potential for producing enantiomers with high purity (Zhang et al., 2014).

  • Selective α-monobromination : A method for the selective α-monobromination of various alkylaryl ketones, including derivatives of this compound, was investigated. The study underlined the method's efficiency and regioselectivity, offering a promising approach for synthesizing α-bromo-alkylaryl ketones (Ying, 2011).

Biological and Pharmacological Potential

  • Anti-Inflammatory Activity : A research initiative synthesized and evaluated a series of derivatives of this compound for their anti-inflammatory activity. The results indicated that some derivatives exhibited significant anti-inflammatory effects, offering a potential pathway for the development of new anti-inflammatory agents (Karande & Rathi, 2017).

  • Molecular Docking and Anticancer Potential : The compound was part of a study that performed molecular docking and structural observations, suggesting that derivatives of this compound might exhibit inhibitory activity against certain proteins associated with cancer, hinting at its potential use in anticancer therapy (ShanaParveen et al., 2016).

  • Antimicrobial Activity : A novel Schiff base derived from this compound demonstrated broad-spectrum antimicrobial activities against various bacterial and fungal strains, as well as significant in vitro antitumor activities against liver carcinoma and breast cancer cell lines (Ramadan et al., 2014).

Properties

IUPAC Name

2-bromo-1-[4-(4-chlorophenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c15-9-14(17)12-3-1-10(2-4-12)11-5-7-13(16)8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZSDYKJTTXNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543134
Record name 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613-34-3
Record name 2-Bromo-1-(4′-chloro[1,1′-biphenyl]-4-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4'-chloro[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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